molecular formula C10H9NO B1599847 3-Methylquinolin-4-ol CAS No. 64965-46-4

3-Methylquinolin-4-ol

Cat. No. B1599847
CAS RN: 64965-46-4
M. Wt: 159.18 g/mol
InChI Key: MEBYZSAQFUZJEQ-UHFFFAOYSA-N
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Description

3-Methylquinolin-4-ol is a quinoline derivative . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators, and in various industrial processes . It has been synthesized by the methylation of quinoline with methanol in the presence of various zeolites in a fixed-bed reactor .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as DFT/B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 . Its Exact Mass is 159.068413911 g/mol and its Monoisotopic Mass is 159.068413911 g/mol . Its Topological Polar Surface Area is 29.1 Ų . It has a Heavy Atom Count of 12 .

Scientific Research Applications

Synthesis and Characterization

  • 3-Methylquinolin-4-ol derivatives have been synthesized and studied for various properties. For example, derivatives of 2-methylquinolin-8-ol have been synthesized and characterized through spectroscopic methods and thermal studies, indicating their relevance in chemistry and materials science (Patel & Patel, 2017).

Environmental Applications

  • Methylquinolines, including this compound, have been studied for their environmental impact and degradation. Aerobic biodegradation of methylquinolines by soil bacteria indicates their potential role in environmental remediation of contaminants associated with hydrocarbons (Sutton et al., 1996).

Pharmaceutical Research

  • Derivatives of this compound have been synthesized and evaluated for pharmacological properties, such as norepinephrine potentiating activity, indicating potential applications in neuroscience and drug development (Kihara et al., 1994).

Material Science and Corrosion Inhibition

  • Methylquinolin-8-ol derivatives have been investigated for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. This highlights their potential application in material science and industrial maintenance (Rouifi et al., 2020).

Antimicrobial Applications

  • The antimicrobial potential of this compound analogues has been explored, particularly against foodborne bacteria. This suggests its utility in developing natural preservatives and pharmaceuticals (Kim et al., 2014).

Future Directions

Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of quinoline derivatives, and future research could focus on developing new synthesis methods and exploring their potential applications .

Biochemical Analysis

properties

IUPAC Name

3-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBYZSAQFUZJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464656
Record name 3-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64965-46-4
Record name 3-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylquinolin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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